molecular formula C18H20N2O6S2 B12720888 5-(2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene)-4-oxo-2-thioxo-3-oxazolidinepropionosulphonic acid CAS No. 71173-57-4

5-(2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene)-4-oxo-2-thioxo-3-oxazolidinepropionosulphonic acid

Cat. No.: B12720888
CAS No.: 71173-57-4
M. Wt: 424.5 g/mol
InChI Key: HPHDCNSKXDAZQB-UKVBVZPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic derivative containing a benzoxazole core fused with an oxazolidine ring and a propionosulphonic acid side chain. Its unique architecture combines electron-deficient moieties (benzoxazol-1-ylidene, thioxo-oxazolidine) with a hydrophilic sulphonic acid group, which may enhance solubility and bioavailability.

Properties

CAS No.

71173-57-4

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[(5E)-5-[(1Z)-1-(3-ethyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C18H20N2O6S2/c1-3-19-13-7-4-5-8-14(13)25-15(19)11-12(2)16-17(21)20(18(27)26-16)9-6-10-28(22,23)24/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,22,23,24)/b15-11-,16-12+

InChI Key

HPHDCNSKXDAZQB-UKVBVZPVSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C(=C\3/C(=O)N(C(=S)O3)CCCS(=O)(=O)O)\C

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC(=C3C(=O)N(C(=S)O3)CCCS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The oxazolidine ring is then formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include rhodanine-based antimicrobial agents and benzoxazole-containing heterocycles. Below is a comparative analysis based on structural features, synthesis routes, and reported bioactivity:

Feature Target Compound D4 (3-(2-(diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one) Benzoxazole Derivatives
Core Structure Benzoxazole-oxazolidine hybrid with sulphonic acid Thiazolidinone (rhodanine) core with diethylaminoethyl and benzylidene substituents Benzoxazole fused with other heterocycles
Functional Groups -SO₃H (propionosulphonic acid), thioxo, oxo groups -N(CH₂CH₃)₂, benzylidene, thioxo -NH₂, -Cl, or alkyl chains
Synthetic Route Likely via Knoevenagel condensation (benzoxazole + oxazolidine) + sulphonation Knoevenagel condensation of thiazolidinone with 4-ethylbenzaldehyde Nucleophilic substitution or cyclization
Reported Bioactivity Hypothesized: antimicrobial (broad-spectrum) due to sulphonic acid and thioxo groups Antimicrobial (MIC: 8 µg/mL against S. aureus; 16 µg/mL against E. coli) Antifungal, anticancer (IC₅₀: 10–50 µM)
Solubility High (due to -SO₃H) Moderate (hydrophobic benzylidene limits aqueous solubility) Low to moderate

Mechanistic Insights

  • Target Compound : The sulphonic acid group may enhance interaction with bacterial cell membranes or enzymes (e.g., dihydrofolate reductase) via ionic bonding, while the benzoxazole-oxazolidine system could disrupt DNA gyrase .
  • Compound D4: The diethylaminoethyl group likely improves membrane penetration, and the benzylidene moiety contributes to π-π stacking with microbial enzyme active sites .

Research Findings and Limitations

Antimicrobial Performance

aureus, B. subtilis) and moderate activity against Gram-negative strains. However, the sulphonic acid group might reduce cell permeability compared to D4’s hydrophobic substituents, necessitating formulation optimization (e.g., prodrug strategies).

Toxicity and Stability

  • Target Compound: Sulphonic acids are generally non-toxic but may cause renal clearance issues at high doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.